4-(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)-5,6-dimethylpyrimidine
Description
Properties
IUPAC Name |
4-[3-[(5-fluoropyridin-2-yl)oxymethyl]pyrrolidin-1-yl]-5,6-dimethylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN4O/c1-11-12(2)19-10-20-16(11)21-6-5-13(8-21)9-22-15-4-3-14(17)7-18-15/h3-4,7,10,13H,5-6,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVVVZZHQTWGHEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1N2CCC(C2)COC3=NC=C(C=C3)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
O-Alkylation of 5-Fluoropyridin-2-ol
The O-alkylation of 5-fluoropyridin-2-ol with 3-(chloromethyl)pyrrolidine is a pivotal step. Hard-Soft Acid-Base (HSAB) theory predicts competition between O- and N-alkylation, necessitating optimized conditions:
Procedure :
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Substrates : 5-Fluoropyridin-2-ol (1.0 eq), 3-(chloromethyl)pyrrolidine hydrochloride (1.2 eq)
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Base : Potassium carbonate (2.5 eq)
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Solvent : Anhydrous DMF (0.1 M)
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Conditions : 80°C, 12 h under nitrogen
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Workup : Aqueous extraction, column chromatography (SiO₂, EtOAc/hexanes 1:3)
Key Insight : Elevated temperatures and polar aprotic solvents favor O-alkylation by stabilizing the transition state through solvation.
Alternative Leaving Groups
Replacing chloride with bromide or tosylate improves electrophilicity:
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3-(Bromomethyl)pyrrolidine : Increases yield to 78% but requires stringent moisture control.
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Mitsunobu Reaction : Using DIAD/PPh₃ with 3-(hydroxymethyl)pyrrolidine achieves 82% yield but incurs higher costs.
Synthesis of 5,6-Dimethylpyrimidin-4-amine
Cyclocondensation of β-Diketones
5,6-Dimethylpyrimidin-4-amine is synthesized via cyclocondensation of acetylacetone with guanidine carbonate:
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Conditions : Ethanol reflux, 6 h
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Yield : 85%
Characterization :
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¹H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, pyrimidine-H), 2.40 (s, 6H, CH₃), 5.15 (br s, 2H, NH₂).
Halogenation for Cross-Coupling
Chlorination at C4 using POCl₃/DMF provides 4-chloro-5,6-dimethylpyrimidine (94% yield), a versatile intermediate for SNAr reactions.
Fragment Coupling Strategies
Nucleophilic Aromatic Substitution (SNAr)
Reaction Scheme :
Conditions :
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Base : DIPEA (3.0 eq)
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Solvent : DMF, 100°C, 24 h
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Yield : 65%
Limitation : Limited by electron deficiency of the pyrimidine ring.
Buchwald-Hartwig Amination
Palladium-catalyzed coupling enhances efficiency:
Advantage : Tolerates steric hindrance from the pyrrolidine moiety.
Industrial-Scale Optimization
Flow Chemistry for O-Alkylation
Continuous flow systems improve heat transfer and reduce reaction time (3 h vs. 12 h batch) with 80% yield.
Chemical Reactions Analysis
Types of Reactions
4-(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)-5,6-dimethylpyrimidine can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 4-(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)-5,6-dimethylpyrimidine exhibit promising anticancer properties. The mechanism often involves the inhibition of specific kinases or pathways that are crucial for tumor growth and proliferation. For instance, derivatives of pyrimidine have been shown to target the PI3K/Akt pathway, which is frequently dysregulated in cancer cells .
Neuropharmacological Effects
The compound has potential applications in treating neurological disorders. Its structure suggests possible interactions with neurotransmitter systems, particularly those involving serotonin and dopamine receptors. Preliminary studies have shown that similar compounds can modulate neurochemical pathways, providing a basis for their use in conditions such as depression and anxiety .
Antimicrobial Properties
Research indicates that derivatives of this compound may possess antimicrobial activity. The presence of the fluoropyridine moiety enhances its efficacy against various bacterial strains. In vitro studies have demonstrated that such compounds can inhibit the growth of Gram-positive and Gram-negative bacteria, making them potential candidates for new antibiotic therapies .
Case Studies
Mechanism of Action
The mechanism of action of 4-(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)-5,6-dimethylpyrimidine involves its interaction with specific molecular targets and pathways. The fluoropyridine moiety may enhance its binding affinity to certain receptors, while the pyrrolidine ring can contribute to its overall stability and bioavailability. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following structural analogs and their key attributes are analyzed based on substituent variations, ring systems, and inferred physicochemical properties:
Table 1: Structural and Physicochemical Comparison
Key Observations
Ring System Influence: The pyrrolidine ring in the target compound (5-membered) imposes greater torsional strain compared to the piperidine analog (6-membered) in . This may reduce binding pocket adaptability but increase target specificity .
Substituent Effects :
- Fluorine vs. Methyl Groups : The 5-fluoropyridin-2-yloxy group in the target compound improves electronegativity and metabolic stability compared to the 2,6-dimethylpyrimidin-4-yloxy group in ’s analog, which prioritizes steric bulk .
- Hydrophobic vs. Electrophilic Groups : The tert-butyldimethylsilyloxy group in ’s compound increases lipophilicity (logP ~3.5 estimated), whereas the iodo and nitro groups introduce electrophilic reactivity, suggesting utility in prodrug or radiopharmaceutical contexts .
Molecular Weight and Drug-Likeness :
- All compounds fall within Lipinski’s rule of five thresholds (MW <500). The target compound (337.37 g/mol) and ’s analog (345.40 g/mol) are optimal for oral bioavailability, while ’s derivative (449.39 g/mol) may require formulation adjustments .
Research Implications
- Comparative studies with piperidine analogs could optimize selectivity .
- Synthetic Accessibility : The tert-butyldimethylsilyloxy group in ’s compound simplifies intermediate protection/deprotection steps, but introduces synthetic complexity compared to the target compound’s fluoropyridine group .
Biological Activity
4-(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)-5,6-dimethylpyrimidine, with the CAS number 2548996-20-7, is a compound of interest due to its potential biological activities. This article aims to summarize its biological activity based on available research, including structure-activity relationships (SAR), case studies, and relevant findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 302.35 g/mol. The compound features a pyrimidine core substituted with a pyrrolidine group and a fluoropyridine moiety, which may contribute to its biological properties.
| Property | Value |
|---|---|
| CAS Number | 2548996-20-7 |
| Molecular Formula | C₁₆H₁₉FN₄O |
| Molecular Weight | 302.35 g/mol |
Antimicrobial Activity
Studies have indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, research on related pyrimidine derivatives has shown significant antimicrobial activity against various bacterial strains, suggesting a potential application in treating infections .
Antioxidant Activity
The antioxidant potential of this compound has been explored in various studies. Compounds with similar structures have demonstrated the ability to scavenge free radicals and protect cellular components from oxidative damage. This is particularly relevant in the context of diseases where oxidative stress plays a critical role .
Neurological Implications
The compound's structural analogs have been investigated for their effects on neurotransmitter systems. For example, some derivatives act as antagonists at orexin receptors, which are implicated in sleep regulation and appetite control. This suggests that the compound may have therapeutic potential for neurological disorders .
In Vivo Studies
In a study examining orexin receptor antagonists, related compounds were tested in vivo using sleep parameter measurements in mice. These studies demonstrated that modifications to the pyrimidine structure can significantly influence receptor binding and biological efficacy .
Structure-Activity Relationship (SAR)
Research has focused on understanding how structural variations affect biological activity. For instance, modifications to the pyrrolidine or pyrimidine rings can enhance or diminish activity against specific targets such as tyrosinase, an enzyme involved in melanin production. This highlights the importance of SAR in drug design for enhancing efficacy and reducing side effects .
Q & A
Q. How can the synthesis of 4-(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)-5,6-dimethylpyrimidine be optimized for improved yield and purity?
Methodological Answer:
- Reaction Optimization : Use a stepwise approach: (1) Prepare the pyrrolidine-3-methanol intermediate via reductive amination or alkylation, as described in analogous syntheses of fluoropyridine-pyrrolidine hybrids . (2) Incorporate the 5-fluoropyridin-2-yloxy moiety using nucleophilic substitution under anhydrous conditions (e.g., NaH in THF at 0–5°C) .
- Purification : Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) followed by recrystallization from ethanol/water mixtures to remove unreacted starting materials and byproducts .
- Catalyst Screening : Test palladium or copper catalysts for coupling reactions involving fluoropyridine derivatives, as seen in similar pyrimidine syntheses .
Q. What spectroscopic techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
- NMR Analysis :
- ¹H/¹³C NMR : Identify pyrrolidine ring protons (δ 2.5–3.5 ppm) and pyrimidine methyl groups (δ 2.1–2.3 ppm). The 5-fluoropyridin-2-yloxy group shows distinct aromatic protons (δ 7.8–8.2 ppm) and fluorine coupling patterns .
- ²D NMR (COSY, HSQC) : Resolve overlapping signals in the pyrrolidine and pyrimidine regions .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ at m/z 361.18) and fragmentation patterns .
- IR Spectroscopy : Verify ether (C-O-C, ~1100 cm⁻¹) and pyrimidine ring vibrations (~1600 cm⁻¹) .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the biological activity of this compound against kinase targets?
Methodological Answer:
- In Vitro Assays :
- Kinase Inhibition Screening : Use fluorescence-based assays (e.g., ADP-Glo™) to test inhibition of kinases like EGFR or CDK2/4, referencing pyrimidine derivatives’ known kinase affinity .
- Dose-Response Curves : Determine IC₅₀ values at concentrations ranging from 1 nM to 100 µM, with positive controls (e.g., staurosporine) .
- Molecular Docking : Perform computational modeling using PyMOL or AutoDock to predict binding interactions with kinase ATP-binding pockets, leveraging pyrimidine-pyrrolidine scaffolds’ structural data .
Q. How can contradictions in spectral data (e.g., unexpected splitting in NMR) be resolved during characterization?
Methodological Answer:
- Dynamic Effects : Investigate restricted rotation in the pyrrolidine ring using variable-temperature NMR (VT-NMR) to assess conformational flexibility .
- Isotopic Labeling : Synthesize deuterated analogs (e.g., deuterated solvents or substituents) to simplify splitting patterns, as seen in fluoropyridine derivatives .
- Advanced Techniques : Utilize LC-NMR or cryoprobe-enhanced sensitivity for low-concentration samples .
Q. What strategies are effective for studying the structure-activity relationship (SAR) of this compound?
Methodological Answer:
Q. How can the compound’s stability under varying pH and temperature conditions be assessed for long-term storage?
Methodological Answer:
- Accelerated Stability Studies :
- Degradation Pathways : Identify hydrolytic or oxidative products (e.g., pyrimidine ring opening) via tandem MS/MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
